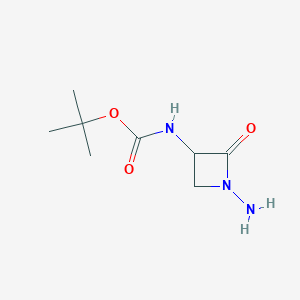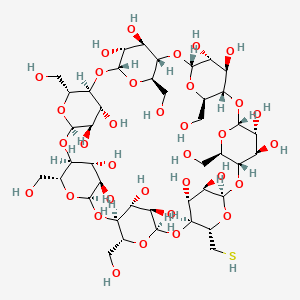
(3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "MMIP" and has been synthesized using various methods. In
Mecanismo De Acción
The exact mechanism of action of MMIP is not fully understood. However, it has been shown to interact with the GABA receptor and modulate the release of neurotransmitters such as dopamine and serotonin. MMIP has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
MMIP has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as decrease anxiety and depression-like behaviors in animal models. MMIP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMIP in lab experiments is its relatively low toxicity compared to other compounds. However, MMIP is not currently approved for use in humans and its long-term safety has not been fully established. Additionally, the synthesis of MMIP can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on MMIP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, MMIP may have applications in the treatment of psychiatric disorders such as anxiety and depression. Future research may also focus on improving the synthesis of MMIP and developing more efficient methods for its production. Finally, the long-term safety and efficacy of MMIP in humans will need to be established before it can be used as a therapeutic agent.
Métodos De Síntesis
MMIP can be synthesized using various methods, including the Pictet-Spengler reaction and the Stille coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde with an amine to form a cyclic imine, which is then reduced to form MMIP. The Stille coupling reaction involves the coupling of an organotin compound with an aryl halide to form an intermediate, which is then reacted with an amine to form MMIP.
Aplicaciones Científicas De Investigación
MMIP has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. MMIP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Additionally, MMIP has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
(3S,4R)-1-methyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12-4-7(8(10)5-12)9-3-11-6-13(9)2/h3,6-8H,4-5,10H2,1-2H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSKWJXXCFDEDP-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)N)C2=CN=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)N)C2=CN=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976984.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2976985.png)
![3-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2976986.png)



![N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2976992.png)
![N-{2-[1-methanesulfonyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2976993.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2977002.png)
![4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2977003.png)
![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2977005.png)